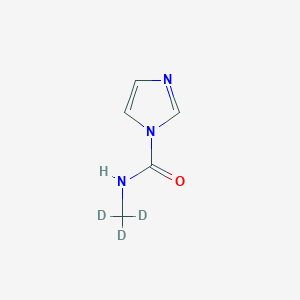

N-Methyl-D3-carbamoylimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

128.15 g/mol |

IUPAC Name |

N-(trideuteriomethyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9)/i1D3 |

InChI Key |

CWUCFKUUTSQSSZ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)N1C=CN=C1 |

Canonical SMILES |

CNC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Approaches

General Synthetic Routes to N-Methylcarbamoylimidazoles

The formation of the N-methylcarbamoylimidazole scaffold is a well-documented process in organic synthesis. The primary route involves the reaction of an activated carbonyl source with a methylamine (B109427) equivalent, providing a reliable and high-yielding pathway to the target structure.

The most prevalent and efficient method for preparing N-Methylcarbamoylimidazole involves the direct reaction between 1,1'-Carbonyldiimidazole (B1668759) (CDI) and Methylammonium (B1206745) Chloride. In this reaction, CDI acts as a safe and effective phosgene (B1210022) equivalent. The reaction proceeds via nucleophilic attack of methylamine on one of the activated carbonyl-imidazole linkages of CDI. To facilitate this, the methylamine must be liberated from its more stable and easily handled salt form, Methylammonium Chloride, through the addition of a non-nucleophilic base, such as Triethylamine (B128534) (TEA). This in situ generation of the free amine allows for a controlled reaction, leading to the formation of N-Methylcarbamoylimidazole and a byproduct, Imidazole (B134444) hydrochloride, which is typically precipitated from the reaction mixture.

Systematic studies have been conducted to optimize the synthesis of N-Methylcarbamoylimidazole, focusing on variables such as solvent, temperature, base stoichiometry, and reaction time to maximize isolated yield and ensure scalability. Research findings indicate that polar aprotic solvents are superior for this transformation. Acetonitrile (ACN) has been identified as the optimal solvent, facilitating both the dissolution of reactants and the precipitation of the Imidazole hydrochloride byproduct.

The reaction proceeds efficiently at ambient temperatures (20-25 °C), avoiding the need for heating or cooling, which simplifies the process for large-scale production. The stoichiometry of the base is critical; using a slight excess (e.g., 1.1 equivalents) of Triethylamine ensures complete deprotonation of the Methylammonium Chloride without introducing side reactions.

The results of representative optimization experiments are detailed in the table below.

| Entry | Solvent | Temperature (°C) | Base (Equivalents of TEA) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (B109758) (DCM) | 25 | 1.1 | 12 | 78 |

| 2 | Tetrahydrofuran (B95107) (THF) | 25 | 1.1 | 12 | 85 |

| 3 | Acetonitrile (ACN) | 0 | 1.1 | 24 | 88 |

| 4 | Acetonitrile (ACN) | 25 | 1.0 | 12 | 89 |

| 5 | Acetonitrile (ACN) | 25 | 1.1 | 12 | 92 |

As demonstrated, the combination of Acetonitrile as the solvent at room temperature with 1.1 equivalents of Triethylamine provides the highest isolated yield (92%), establishing these as the optimal conditions.

The use of ammonium (B1175870) salts, specifically Methylammonium Chloride, instead of gaseous or aqueous methylamine, is a key factor in the efficiency, safety, and reproducibility of this synthesis. Ammonium salts offer several distinct advantages:

Ease of Handling: Methylammonium Chloride is a stable, non-volatile, crystalline solid, which is significantly easier and safer to handle, weigh, and store compared to methylamine gas.

Stoichiometric Precision: As a solid, the salt can be weighed with high accuracy, allowing for precise stoichiometric control over the reaction, which is crucial for maximizing yield and minimizing impurities.

Controlled Reactivity: The in situ generation of the free methylamine nucleophile via a base allows for a slow and controlled release into the reaction mixture. This controlled concentration profile prevents potential side reactions, such as the double addition of methylamine to CDI, which could occur if a large excess of the free amine were added at once.

The synthetic protocol utilizing CDI and an ammonium salt is not limited to the methyl analog. Its robustness and versatility have been demonstrated through the synthesis of a series of N-alkyl carbamoylimidazole analogs. By substituting Methylammonium Chloride with other primary alkylammonium salts, such as Ethylammonium chloride or Isopropylammonium chloride, a library of related compounds can be generated efficiently. This adaptability underscores the value of the methodology for creating diverse molecular structures for further chemical investigation.

The table below showcases the successful application of this method to produce various N-alkyl analogs.

| Entry | Alkylammonium Salt | Resulting N-Alkyl Carbamoylimidazole | Yield (%) |

|---|---|---|---|

| 1 | Methylammonium chloride | N-Methylcarbamoylimidazole | 92 |

| 2 | Ethylammonium chloride | N-Ethylcarbamoylimidazole | 90 |

| 3 | Isopropylammonium chloride | N-Isopropylcarbamoylimidazole | 87 |

| 4 | Benzylammonium chloride | N-Benzylcarbamoylimidazole | 89 |

Reaction of 1,1-Carbonyldiimidazole (CDI) with Methylammonium Chloride (MeNH3Cl)

Optimizing Reaction Conditions for Enhanced Yield and Scalability

Deuterium (B1214612) Labeling Strategies for N-Methyl-D3-carbamoylimidazole

Isotopic labeling is a critical tool in analytical chemistry, and the synthesis of deuterated compounds requires a precise strategy. The approach for this compound leverages the established synthetic route for the protio-analog by incorporating the deuterium label via a key starting material.

The synthesis of this compound is achieved by directly applying the optimized reaction conditions developed for the non-labeled compound. The sole modification is the substitution of Methylammonium Chloride with its deuterated counterpart, Methyl-D3-ammonium chloride (CD3NH3Cl) .

The reaction proceeds identically to the protio-synthesis: 1,1'-Carbonyldiimidazole is treated with Methyl-D3-ammonium chloride in the presence of Triethylamine and Acetonitrile. The CD3-methylamine nucleophile is generated in situ and reacts with CDI to form the target isotopologue, this compound.

The isotopic purity of the final product is directly contingent upon the isotopic enrichment of the starting Methyl-D3-ammonium chloride precursor. High-purity (e.g., >98% D) precursors are typically used to ensure the resulting this compound has a correspondingly high level of deuterium incorporation. Confirmation of successful labeling is achieved through analytical techniques such as mass spectrometry, which will show a mass increase of 3 daltons compared to the non-labeled analog, and ¹H NMR spectroscopy, which will confirm the absence of the N-methyl proton signal.

Incorporation of Deuterium into the Methyl Group

The synthesis of this compound is achieved by incorporating a deuterated methyl group. This is typically accomplished by using a deuterated precursor in the established synthesis pathway for the non-labeled compound. The standard synthesis involves reacting 1,1'-carbonyldiimidazole (CDI) with methylamine hydrochloride. acs.orgnih.gov To introduce the deuterium label, methyl-d3-amine (B1598088) hydrochloride (CD₃NH₂·HCl) is used as the starting material. cdnisotopes.com

The synthesis of methyl-d3-amine and its salts can be achieved through several methods. One common pathway involves the reduction of nitromethane-d3. google.com Another approach is the reaction of N-(1,1,1-trideuteriomethyl)phthalimide with an acid to form the desired methyl-d3-amine salt. google.comgoogle.com These deuterated precursors, which are commercially available with high isotopic enrichment (e.g., 99 atom % D), are then reacted with CDI to yield this compound. cdnisotopes.com This method of using a deuterated salt instead of the free amine significantly improves the yield of the final product. acs.orgnih.gov

Isotopic Purity and Characterization for Research Applications

For research applications, confirming the isotopic purity and structural integrity of this compound is essential. The primary techniques for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution mass spectrometry is employed to accurately determine the isotopic enrichment of the compound. almacgroup.com This technique can resolve the different isotopologues and allows for precise quantification of the labeled composition. almacgroup.comsigmaaldrich.com By analyzing the mass-to-charge ratio, researchers can confirm the incorporation of the three deuterium atoms (mass shift M+3 compared to the non-deuterated analogue) and calculate the isotopic purity, which is often required to be ≥98 atom %. sigmaaldrich.com

NMR spectroscopy provides structural confirmation. 1H NMR spectra would show the absence of the characteristic methyl proton signal, while 13C NMR would confirm the presence of the carbon skeleton. Specific NMR techniques tailored for deuterated compounds can further verify the location of the deuterium atoms. The combination of these analytical methods ensures that the synthesized compound meets the high purity and characterization standards required for its use as an internal standard in research. almacgroup.comsigmaaldrich.com

Radiosynthetic Pathways for N-[11C]methyl Carbamoylimidazole

N-[11C]methyl carbamoylimidazole serves as a valuable [11C]synthon for radiolabeling biomolecules for Positron Emission Tomography (PET) imaging research. nih.govresearchgate.net Its synthesis and utilization have been optimized for efficiency and automation.

Synthesis from [11C]methyl Iodide as a Novel Synthon

A novel and efficient radiosynthesis of N-[11C]methyl carbamoylimidazole has been developed using [11C]methyl iodide ([11C]CH₃I) as the precursor. nih.govresearchgate.net [11C]Methyl iodide is a fundamental building block in 11C radiochemistry, typically produced from cyclotron-generated [11C]carbon dioxide. mdpi.comuc.pt

In this synthesis, [11C]methyl iodide is reacted with 1-carbamoylimidazole. This reaction produces N-[11C]methyl carbamoylimidazole in good radiochemical yields of 70–74% (decay corrected). nih.govresearchgate.net The identity of the product is confirmed through co-labeling experiments using [13C]methyl iodide and by high-performance liquid chromatography (HPLC) comparison with a non-radioactive reference standard. nih.gov This method presents a significant improvement over older, lower-yield methods. nih.gov

Automated Radiochemistry System Integration and Optimization

The radiosynthesis of N-[11C]methyl carbamoylimidazole has been successfully integrated into automated radiochemistry systems, which is crucial for routine and safe production of PET radiopharmaceuticals. nih.govumich.edu A modified GE Tracerlab FX-FE module is one such system used for the synthesis. researchgate.net

The automated process involves trapping the vaporized [11C]methyl iodide in a reaction vessel containing the 1-carbamoylimidazole precursor dissolved in a suitable solvent like acetonitrile. nih.gov The reaction is then heated and stirred under controlled conditions within the sealed module. The entire process, from production of [11C]methyl iodide to the final product solution, is performed remotely, ensuring radiation safety and reproducibility. researchgate.netd-nb.info

In Situ Utilization of Radiosynthesized N-[11C]methyl Carbamoylimidazole

A key advantage of this radiosynthetic method is that the resulting N-[11C]methyl carbamoylimidazole can be used in situ for subsequent reactions without the need for purification. nih.govresearchgate.net This streamlines the production of more complex PET tracers and maximizes the radiochemical yield by minimizing decay losses associated with additional purification steps.

The reactivity of the in situ generated N-[11C]methyl carbamoylimidazole has been demonstrated in a series of [11C]carbamoylation reactions with various nucleophiles. nih.gov For example, it has been reacted with:

N-nucleophiles: 2-Aminobenzothiazole (B30445), in the presence of sodium hydride, to produce 1-(benzo[d]thiazol-2-yl)-3-[11C]methylurea. nih.gov

O-nucleophiles: 1-Naphthol (B170400), to yield 1-naphthyl-N-[11C]methylcarbamate. nih.gov

S-nucleophiles: 4-Chlorothiophenol (B41493), with triethylamine as a base, to form S-(4-chlorophenyl) N-[11C]methylthiocarbamate. nih.gov

These reactions are typically rapid, occurring at elevated temperatures (e.g., 65 °C) for a few minutes within the same automated system. nih.gov

Comparative Analysis of Synthetic Methodologies and Yields

The synthetic methodologies for N-methylcarbamoylimidazole and its isotopologues vary significantly in their scale, purpose, and resulting yields.

The non-radioactive synthesis of N-methyl carbamoylimidazole from 1,1'-carbonyldiimidazole (CDI) and methylamine hydrochloride is highly efficient. acs.orgnih.gov This protocol is noted for being both scalable and providing quantitative yields, meaning the yield approaches 100%. acs.orgnih.govresearchgate.net It can be successfully performed on scales ranging from milligrams to tens of grams. acs.orgnih.gov The same high efficiency is expected for the deuterated analogue when using methyl-d3-amine hydrochloride.

In contrast, the radiosynthesis of N-[11C]methyl carbamoylimidazole from [11C]methyl iodide is focused on producing a high-activity radiochemical on a micro-scale. The radiochemical yield (RCY) for the synthon itself is reported to be a robust 70-74%. nih.govresearchgate.net The yields of subsequent products made via in situ utilization vary depending on the nucleophile used.

The following table provides a comparative overview of the reported yields.

| Compound | Synthetic Method | Precursors | Reported Yield | Scale | Reference |

|---|---|---|---|---|---|

| N-Methylcarbamoylimidazole | Standard Chemical Synthesis | 1,1'-Carbonyldiimidazole + Methylamine HCl | Quantitative | 300 mg to 20 g | acs.orgnih.gov |

| N-[11C]methyl Carbamoylimidazole | Radiosynthesis | [11C]Methyl Iodide + 1-Carbamoylimidazole | 70-74% (RCY) | Tracer (micro) | nih.govresearchgate.net |

| 1-(Benzothiazol-2-yl)-3-[11C]methylurea | In Situ Radiosynthesis | N-[11C]methyl Carbamoylimidazole + 2-Aminobenzothiazole | 71% (RCY) | Tracer (micro) | nih.govresearchgate.net |

| S-(4-Chlorophenyl) N-[11C]methylthiocarbamate | In Situ Radiosynthesis | N-[11C]methyl Carbamoylimidazole + 4-Chlorothiophenol | 64% (RCY) | Tracer (micro) | nih.govresearchgate.net |

| 1-Naphthyl-N-[11C]methylcarbamate | In Situ Radiosynthesis | N-[11C]methyl Carbamoylimidazole + 1-Naphthol | 18% (RCY) | Tracer (micro) | nih.govresearchgate.net |

Reactivity Profiles and Mechanistic Elucidation of N Methylcarbamoylimidazoles

Nucleophilic Carbamoylation Reactions

N-methylcarbamoylimidazoles react with a broad range of nucleophiles, including amines, alcohols, thiols, and amino acids, to yield the corresponding carbamoylated products. These reactions generally proceed in good to excellent yields and are fundamental in the synthesis of ureas, carbamates, and thiocarbamates. researchgate.netnih.gov

Formation of N-Methylureas with Primary and Secondary Amines

The reaction of N-methylcarbamoylimidazole with primary and secondary amines is a well-established method for the synthesis of N-methylureas. nih.govresearchgate.net This transformation is typically facilitated by a non-nucleophilic base, such as triethylamine (B128534), which deprotonates the amine, enhancing its nucleophilicity. The resulting amine then attacks the electrophilic carbonyl carbon of the N-methylcarbamoylimidazole. The imidazole (B134444) moiety serves as an excellent leaving group, driving the reaction to completion. A significant advantage of this method is that it avoids the in-situ formation of hazardous methyl isocyanate. researchgate.netnih.gov The reaction demonstrates a similar reactivity profile to methyl isocyanate for converting primary and secondary amines to their corresponding N-methylureas. nih.gov

Table 1: Synthesis of N-Methylureas using N-Methylcarbamoylimidazole

| Amine Substrate | Base | Solvent | Yield (%) | Reference |

| Benzylamine | Triethylamine | Dichloromethane (B109758) | 98 | researchgate.net |

| Aniline (B41778) | Triethylamine | Dichloromethane | 95 | researchgate.net |

| Morpholine | Triethylamine | Dichloromethane | 99 | researchgate.net |

| Di-n-propylamine | Triethylamine | Dichloromethane | 96 | researchgate.net |

This interactive table summarizes the reaction outcomes for the formation of N-methylureas from various primary and secondary amines.

Synthesis of Carbamates with Alcohols

N-methylcarbamoylimidazole is also a proficient reagent for the carbamoylation of alcohols, leading to the formation of carbamate (B1207046) esters. researchgate.netnih.gov The reaction proceeds under basic conditions, often requiring a base like triethylamine to activate the alcohol nucleophile. acs.org This method is applicable to a range of primary, secondary, and even more sterically hindered alcohols. rsc.org The stability of N-methylcarbamoylimidazole in various solvents makes it a versatile tool for synthesizing carbamates, which are important functional groups in pharmaceuticals and agrochemicals. conicet.gov.ar

Table 2: Synthesis of Carbamates from Alcohols

| Alcohol Substrate | Base | Solvent | Yield (%) | Reference |

| 1-Naphthol (B170400) | Triethylamine | Acetonitrile | 95 | nih.gov |

| Benzyl alcohol | Triethylamine | Dichloromethane | 92 | researchgate.net |

| Isopropanol | Triethylamine | Dichloromethane | 85 | researchgate.net |

This interactive table presents the yields for the synthesis of carbamates from different alcohol substrates.

Derivatization to Thiocarbamates with Thiols

The reaction extends to sulfur nucleophiles, where thiols react with N-methylcarbamoylimidazole to form S-alkyl thiocarbamates. researchgate.netnih.gov Similar to the reactions with amines and alcohols, a base is employed to generate the more nucleophilic thiolate anion. openstax.org The subsequent nucleophilic attack on the carbamoyl (B1232498) carbon results in the displacement of the imidazole group. researchgate.net This method provides a reliable route to thiocarbamates, which are compounds with significant biological activity and applications in agriculture. conicet.gov.ar

Table 3: Synthesis of Thiocarbamates from Thiols

| Thiol Substrate | Base | Solvent | Yield (%) | Reference |

| 4-Chlorothiophenol (B41493) | Triethylamine | Acetonitrile | 98 | nih.gov |

| Thiophenol | Triethylamine | Dichloromethane | 97 | researchgate.net |

| 1-Dodecanethiol | Triethylamine | Dichloromethane | 95 | researchgate.net |

This interactive table showcases the efficiency of converting various thiols into their corresponding thiocarbamates.

Carbamoylation of Amino Acids and Peptides

N-methylcarbamoylimidazoles are effective reagents for the carbamoylation of both protected and unprotected amino acids and peptides. researchgate.netacs.org The reaction can target the α-amino group of the N-terminus and the ε-amino group of lysine (B10760008) side chains. nih.gov This modification is crucial in proteomics research and for the synthesis of peptide-based drugs. The reaction's compatibility with aqueous conditions makes it particularly suitable for biomolecules. researchgate.net For instance, N-trideuteriomethyl-S-methylthiocarbamate has been used to prepare Nα- and Nε-trideuteriomethylcarbamoyl derivatives of valine and lysine for use as standards in toxicological studies. acs.org

Site-Selective Carbamoylation of Complex Substrates (e.g., Carbohydrates)

The site-selective functionalization of complex molecules like carbohydrates, which possess multiple hydroxyl groups of similar reactivity, is a significant synthetic challenge. nih.gov While direct examples using N-Methyl-D3-carbamoylimidazole are not extensively documented, research into site-selective carbamoylation of carbohydrates provides valuable insights. Strategies often rely on specific catalysts to differentiate between the hydroxyl groups. For example, tin-based catalysts such as SnCl₂ and Me₂SnCl₂ have been shown to catalyze the site-selective carbamoylation of unprotected glycosides, offering complementary regioselectivity. rsc.org For several glycoside substrates containing cis-diol moieties, SnCl₂ catalysts favor carbamoylation of the axial hydroxyl group, whereas Me₂SnCl₂ catalysts direct the reaction to the equatorial hydroxyl group. rsc.org These approaches highlight the potential for achieving controlled, site-selective carbamoylation on complex polyol structures through catalyst design, a principle that could be extended to reagents like N-methylcarbamoylimidazoles.

Detailed Mechanistic Investigations

The reaction of N-methylcarbamoylimidazoles with nucleophiles is understood to proceed via a nucleophilic addition-elimination mechanism. The process is initiated by the activation of the nucleophile (Nu-H) by a base (e.g., triethylamine), which abstracts a proton to generate the more potent nucleophile (Nu⁻).

Mechanism Steps:

Nucleophile Activation: The base deprotonates the amine, alcohol, or thiol, increasing its nucleophilicity.

R-NH₂ + Et₃N ⇌ R-NH⁻ + Et₃NH⁺

R-OH + Et₃N ⇌ R-O⁻ + Et₃NH⁺

R-SH + Et₃N ⇌ R-S⁻ + Et₃NH⁺

Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbonyl carbon of the N-methylcarbamoylimidazole. This forms a transient tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the imidazole anion as a leaving group. Imidazole is a good leaving group due to the stability of its corresponding anion, which is resonance-stabilized.

Protonation: The displaced imidazole anion is subsequently protonated by the protonated base (e.g., Et₃NH⁺) to regenerate the base catalyst and form imidazole as a byproduct.

A key feature of this mechanism is that it proceeds without the formation of a free methyl isocyanate intermediate, which contributes to the safety profile of this class of reagents. researchgate.netnih.gov The reaction's efficiency is attributed to the high leaving group ability of imidazole and the electrophilicity of the carbamoyl carbon.

Proton Transfer Phenomena in the Initial Activation Steps

The activation of N-methylcarbamoylimidazoles for subsequent reactions often involves initial proton transfer steps. In the synthesis of N-methylcarbamoylimidazole from 1,1'-carbonyldiimidazole (B1668759) (CDI) and methylammonium (B1206745) chloride (MeNH3Cl), a key mechanistic feature is the proton transfer from the methylammonium salt to CDI. nih.govacs.orgresearchgate.net This process is presumed to activate the CDI by protonating it, which concurrently liberates free methylamine (B109427) (MeNH2). nih.govacs.orgresearchgate.net This initial proton transfer is critical as it facilitates the subsequent formation of the N-methylcarbamoylimidazole structure and represents a significant improvement in yield compared to reactions using the free amine directly. nih.govacs.orgresearchgate.net Computational studies on similar systems, like the Strecker reaction, also highlight the fundamental role of proton transfer in reaction pathways, where it can be the rate-determining step. beilstein-journals.org In other contexts, such as phosphine-catalyzed cycloadditions, the kinetic feasibility of a reaction can be dictated by the barrier to proton transfer, which can sometimes be facilitated by trace amounts of water. pku.edu.cn The concept of "proton hole" transfer, where a deprotonated state moves from an acceptor to a donor, presents an alternative mechanistic view to the traditional sequential proton hopping. nih.gov

Catalytic Role of Bases in Carbamoylation Pathways

The carbamoylation reactions involving N-methylcarbamoylimidazole are significantly influenced by the presence of bases. Bases such as triethylamine are often used to promote the reaction between N-methylcarbamoylimidazole and various nucleophiles, including amines, alcohols, and thiols. nih.govacs.orgresearchgate.net This base-promoted pathway leads to the formation of N-methylureas, carbamates, and thiocarbamates in good to excellent yields. nih.govacs.orgresearchgate.net The base plays a catalytic role in the reaction mechanism. For instance, in the hydrolysis of phenyl isocyanate, a related electrophile, the reaction is subject to general base catalysis by tertiary amines. researchgate.netrsc.org It is proposed that in some carbamoylation reactions, the rate-limiting step is a base-catalyzed proton transfer from a zwitterionic intermediate. researchgate.net Furthermore, the imidazole that is liberated during the carbamoylation reaction can itself act as a catalyst for the rate-determining step, which eliminates the necessity for strictly anhydrous conditions. researchgate.net

Absence of Intermediary Isocyanate Formation in Specific Reactions

A significant advantage of using N-alkyl carbamoylimidazoles as carbamoylating agents is their ability to react without forming free isocyanate intermediates. nih.govacs.orgresearchgate.net Research has shown that N-alkyl carbamoylimidazoles can be converted to ureas in high yields without the formation of intermediary isocyanates. nih.govacs.orgresearchgate.net This is a crucial feature that contributes to their safety profile, as it avoids the handling of volatile and toxic isocyanates like methyl isocyanate (MIC). While N-carbamoylimidazoles can dissociate to yield an isocyanate and imidazole, the reactions can be controlled to proceed through a direct nucleophilic attack on the carbamoyl-imidazole, thus bypassing the release of free isocyanate. researchgate.net The high reactivity between MIC and imidazole likely contributes to the lack of detectable dissociation under the conditions used for N-methylurea formation. acs.org

Comparative Reactivity and Stability Assessments

A primary driver for the development and use of this compound and its non-deuterated analog is the need for safer and more stable alternatives to highly hazardous reagents like methyl isocyanate (MIC).

This compound as a Safer Methyl Isocyanate (MIC) Substitute

This compound, along with its isotopic parent N-methylcarbamoylimidazole, is recognized as a safe and practical substitute for the highly toxic and volatile methyl isocyanate (MIC). nih.govacs.orgnih.govkeyorganics.net Unlike MIC, which is a dangerous gas, N-methylcarbamoylimidazole is a crystalline, easy-to-handle solid that is readily storable. nih.govacs.orgkeyorganics.net Its use circumvents the significant safety issues associated with MIC. keyorganics.net this compound is used in toxicological research as an authentic standard for analyzing protein adducts that could arise from MIC exposure. researchgate.net The development of these substitutes allows for the synthesis of N-methyl ureas, carbamates, and thiocarbamates without the need to handle the hazardous isocyanate directly. nih.govkeyorganics.net

Table 1: Physical State and Handling Comparison

| Compound | Physical State at STP | Handling Characteristics |

|---|---|---|

| N-Methylcarbamoylimidazole | Crystalline solid | Easy to handle, readily storable nih.govacs.orgkeyorganics.net |

| Methyl Isocyanate (MIC) | Volatile liquid/gas | Highly toxic, requires specialized handling keyorganics.netwikipedia.org |

Stability in Aqueous Media versus Methyl Isocyanate Hydrolysis

A key advantage of N-methylcarbamoylimidazole over methyl isocyanate is its enhanced stability in aqueous environments. nih.gov N-methylcarbamoylimidazole is highly stable in water and retains its reactivity towards nucleophiles. nih.gov This stability allows for carbamoylation reactions to be conducted in aqueous solutions. nih.govacs.orgacs.org In contrast, methyl isocyanate is readily hydrolyzed in water to form 1,3-dimethylurea (B165225) and carbon dioxide. nih.govwikipedia.org The hydrolysis of methyl isocyanate can be acid-catalyzed and proceeds relatively quickly in excess water. rsc.orgcopernicus.org The superior aqueous stability of N-methylcarbamoylimidazole makes it a more versatile and robust reagent, particularly for applications in biological systems or environmentally friendly reaction conditions. acs.orgnih.gov

Table 2: Aqueous Stability and Reactivity Comparison

| Compound | Stability in Aqueous Media | Reactivity in Aqueous Media | Hydrolysis Product |

|---|---|---|---|

| N-Methylcarbamoylimidazole | Highly stable nih.gov | Retains reactivity with nucleophiles nih.gov | - |

| Methyl Isocyanate (MIC) | Readily hydrolyzed nih.govwikipedia.org | Rapidly consumed by hydrolysis wikipedia.org | 1,3-dimethylurea nih.govwikipedia.org |

Relative Reactivity Towards Diverse Nucleophiles (N, O, S-nucleophiles)

N-Methyl-D₃-carbamoylimidazole, as a deuterated analogue of N-methylcarbamoylimidazole, serves as a stable and effective carbamoylating agent, reacting with a variety of nucleophiles. researchgate.netnih.gov Its reactivity profile is comparable to that of the highly reactive and hazardous methyl isocyanate. nih.govnih.gov The reaction of N-methylcarbamoylimidazole, and by extension its deuterated form, with nitrogen (N), oxygen (O), and sulfur (S) nucleophiles typically proceeds efficiently in the presence of a base, such as triethylamine, to yield the corresponding N-methylureas, carbamates, and thiocarbamates. researchgate.netnih.gov

Studies have demonstrated its utility in carbamoylating a range of nucleophiles, including amines, amino acids, alcohols, and thiols. nih.gov A comparative study on the reactivity of N-methylcarbamoylimidazole with representative N, O, and S-nucleophiles highlights its broad applicability. For instance, reactions with 2-aminobenzothiazole (B30445) (an N-nucleophile), 1-naphthol (an O-nucleophile), and 4-chlorothiophenol (an S-nucleophile) have been reported to proceed rapidly at room temperature. researchgate.netnih.gov

The efficiency of these reactions, reflected in the product yields, provides insight into the relative reactivity. The reaction with the nitrogen nucleophile, 2-aminobenzothiazole, to form 1-(benzothiazol-2-yl)-3-methylurea, achieves a high chemical yield of 94%. researchgate.net The sulfur nucleophile, 4-chlorothiophenol, reacts to form S-(4-chlorophenyl) N-methylthiocarbamate with a yield of 76%. researchgate.net The oxygen nucleophile, 1-naphthol, yields 1-naphthyl-N-methylcarbamate at 65%. researchgate.net While these yields are obtained under specific optimized conditions and may not directly correlate with reaction rates, they suggest a high degree of reactivity towards all three types of nucleophiles, with a potential trend of N > S > O under the reported conditions.

Table 1. Reactivity of N-Methylcarbamoylimidazole with Diverse Nucleophiles. researchgate.net

Influence of Solvent and Temperature on Reaction Kinetics

The kinetics of reactions involving N-methylcarbamoylimidazoles are significantly influenced by both the solvent and the reaction temperature.

Solvent Effects: The carbamoylation reactions using N-methylcarbamoylimidazole have been successfully conducted in a variety of organic solvents and even in water. nih.gov Common organic solvents used include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.netacs.org The ability to perform these reactions in both aqueous and organic media underscores the compound's stability and versatility. nih.govresearchgate.net The choice of solvent can influence reaction rates and selectivity. Solvent properties such as polarity and the ability to form hydrogen bonds can affect the stability of reactants and transition states, thereby altering the activation energy of the reaction. chemrxiv.org For instance, the reaction of cyclopentadiene (B3395910) with methyl acrylate (B77674) shows that solvent polarity and hydrogen-bonding ability affect both the rate and selectivity of the reaction. chemrxiv.org While specific kinetic studies detailing the solvent effect on N-Methyl-D₃-carbamoylimidazole are not extensively documented, the general principles of kinetic solvent effects suggest that polar solvents may facilitate the reaction by stabilizing charged intermediates or transition states that can form during the nucleophilic attack on the carbonyl carbon.

Table 2. Influence of Solvent and Temperature on Reaction Kinetics.

Advanced Applications in Chemical and Biochemical Research

Application in Mechanistic Organic Chemistry

The presence of deuterium (B1214612) in place of protium (B1232500) on the methyl group provides a unique probe for investigating the intricate details of chemical reaction mechanisms.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reacting molecule with one of its heavier isotopes. By comparing the reaction rate of N-methylcarbamoylimidazole (the light, D0-reagent) with that of N-Methyl-D3-carbamoylimidazole (the heavy, D3-reagent), chemists can determine if bonds to the methyl group are broken or formed in the rate-determining step of a reaction.

A KIE value (kH/kD) significantly greater than 1 indicates that a C-H bond is cleaved in the rate-limiting step (a primary KIE). A smaller KIE (typically 1.05–1.4) may suggest a secondary KIE, where the isotopic substitution is not at the site of bond cleavage but is close to the reaction center, influencing the transition state through steric or electronic effects.

Research Findings: In studies involving the transfer of the N-methylcarbamoyl group to a nucleophile, this compound is used to probe the transition state structure. If the mechanism involves, for example, a transient interaction or hybridization change at the methyl group, a measurable secondary KIE can be observed. This data is critical for distinguishing between proposed mechanistic pathways, such as a concerted transfer versus a stepwise process involving a discrete intermediate.

Table 1: Hypothetical KIE Data for Carbamoyl (B1232498) Transfer Reaction This table illustrates how KIE data is used to probe a reaction mechanism using this compound.

| Reagent | Rate Constant (k) | Calculated KIE (kH/kD) | Mechanistic Implication |

| N-Methylcarbamoylimidazole (D0) | 1.5 x 10-3 s-1 (kH) | \multirow{2}{*}{1.25} | A secondary KIE of this magnitude suggests that the N-methyl group is involved in the transition state, likely through steric or hyperconjugative effects, but a C-H bond is not being broken in the rate-determining step. |

| This compound (D3) | 1.2 x 10-3 s-1 (kD) |

Beyond kinetics, the D3-label serves as an unambiguous tracer to follow the fate of the methyl group throughout a reaction sequence. When a reaction involving this compound is complete, the product mixture can be analyzed by mass spectrometry. The presence of the characteristic +3 Da mass shift in a specific product molecule definitively confirms that the N-methylcarbamoyl moiety, or at least its N-methyl fragment, has been incorporated into that structure.

Research Findings: This method is invaluable for mapping complex reaction pathways where multiple products are possible. For instance, in a reaction with a polyfunctional substrate containing several potential nucleophilic sites (e.g., amine and hydroxyl groups), analyzing the products via Liquid Chromatography-Mass Spectrometry (LC-MS) can identify the exact site of carbamoylation. The product molecule exhibiting the mass increase corresponding to the addition of the -C(=O)NH(CD3) group is identified as the true product, resolving any ambiguity about the reaction's regioselectivity.

Table 2: Mass Spectrometric Analysis for Isotopic Tracer Study This table shows the expected mass-to-charge (m/z) values for fragments in a tracer experiment.

| Species | Label | Formula Fragment | Expected m/z [M+H]+ | Observation |

| Substrate | Unlabeled | C10H15NO | 166.12 | Reactant |

| Reagent | D3-Labeled | C5H4D3N3O | 131.08 | Reagent |

| Product A | D3-Labeled | C12H16D3N2O2 | 228.18 | The +62 Da shift (from 166 to 228) corresponds to the addition of the C2D3NO group, confirming carbamoylation. |

| Product B | Unlabeled | C10H15NO | 166.12 | Unreacted substrate or a side product not involving carbamoylation. |

Deuterium Labeling for Kinetic Isotope Effect (KIE) Studies

Role in Bioanalytical Chemistry and Quantitative Analysis

In bioanalysis, precise quantification of molecules in complex biological matrices (e.g., plasma, tissue) is a significant challenge. This compound serves as a key building block for creating stable isotope-labeled internal standards (SIL-IS), which are the gold standard for quantitative mass spectrometry.

Many toxic or carcinogenic compounds are reactive electrophiles that form covalent adducts with biological macromolecules like DNA and proteins. Quantifying these adducts, which are often present at extremely low levels, is crucial for assessing exposure and risk.

Research Findings: this compound is used to chemically synthesize the D3-labeled version of a suspected adduct. For example, if methyl isocyanate (a metabolite of some carbamate (B1207046) pesticides) is suspected of forming an adduct with the DNA base guanine, an authentic, D3-labeled standard of N-methylcarbamoyl-guanine can be synthesized using this compound as a precursor. This SIL-IS is then spiked into a biological sample during extraction. Because the SIL-IS is chemically identical to the native (D0) adduct, it co-elutes during chromatography and experiences the same matrix effects and extraction losses. However, it is distinguished by its +3 Da mass difference in the mass spectrometer. The ratio of the D0-adduct signal to the D3-IS signal allows for highly accurate and precise quantification, correcting for experimental variability.

Table 3: Application in Quantitative Adduct Analysis by Isotope Dilution MS This table outlines the components for quantifying a DNA adduct using a synthesized standard.

| Analyte | Description | Key Mass Transition (Q1 -> Q3) | Role in Analysis |

| N-Methylcarbamoyl-2'-deoxyguanosine | The native (D0) adduct formed in vivo. | m/z 325 -> m/z 152 | Target analyte for quantification. |

| N-(Methyl-D3)-carbamoyl-2'-deoxyguanosine | The stable isotope-labeled standard (D3-SIL-IS) synthesized using this compound. | m/z 328 -> m/z 152 | Internal standard used to correct for sample loss and matrix effects, enabling accurate quantification. |

Quantitative proteomics and metabolomics aim to measure the relative abundance of thousands of proteins or metabolites between different biological states (e.g., healthy vs. diseased). One powerful strategy is chemical labeling, where reagents are used to tag analytes with isotopic labels.

Research Findings: this compound, paired with its non-deuterated (D0) analog, serves as a differential labeling reagent set. In a typical workflow, a control sample's analytes (e.g., peptides or metabolites with primary/secondary amine groups) are derivatized with the D0-reagent, while the experimental sample is labeled with the D3-reagent. The samples are then combined and analyzed by LC-MS. Each analyte appears as a pair of peaks separated by 3 Da (or multiples of 3 Da if multiple sites are labeled). The ratio of the peak intensities for each pair (D3/D0) directly reflects the relative abundance of that specific analyte between the two samples. This approach enables robust, multiplexed relative quantification across the proteome or metabolome.

Glycans (complex carbohydrates) are notoriously difficult to analyze by mass spectrometry due to their polarity and poor ionization efficiency. Chemical derivatization is often employed to improve their analytical properties.

Research Findings: this compound can be used as a derivatizing agent for the hydroxyl groups of glycans. This process, known as carbamoylation, not only improves chromatographic retention and ionization efficiency but also enables quantitative analysis when used as part of a D0/D3 isotopic labeling strategy. Similar to its use in proteomics, glycans from a control sample are labeled with the D0-reagent, and glycans from a test sample are labeled with the D3-reagent. After mixing, each glycan appears in the mass spectrum as a peak pair. The mass difference between the peaks depends on the number of hydroxyl groups labeled (e.g., a glycan with five hydroxyls will show a +15 Da shift). The intensity ratio of these peak pairs allows for precise relative quantification of changes in glycan abundance.

Table 4: Differential Labeling of a Glycan for Quantitative Glycomics This table illustrates the mass shift for a common glycan upon labeling with D0/D3 reagents.

| Glycan | Labeling Reagent | Number of Labelable Sites (Hydroxyls) | Mass of Derivatizing Group | Total Mass Shift |

| N-Acetylglucosamine (GlcNAc) | N-Methylcarbamoylimidazole (D0) | 3 | 57.02 Da | +171.06 Da |

| N-Acetylglucosamine (GlcNAc) | This compound (D3) | 3 | 60.04 Da | +180.12 Da |

| Mass Difference (D3 - D0) | - | 3 | 3.02 Da | +9.06 Da |

Utilization in Stable Isotope Labeling for Proteomics and Metabolomics

Radiopharmaceutical Chemistry and PET Imaging Research

The short half-life of carbon-11 (B1219553) (approx. 20.4 minutes) necessitates rapid and efficient radiolabeling methods. N-[11C]methyl carbamoylimidazole has been developed as a key reagent to meet these demands, facilitating the synthesis of a variety of PET tracers.

The reactivity of N-[11C]methyl carbamoylimidazole has been effectively demonstrated in a series of [11C]carbamoylation reactions with various nucleophiles. researchgate.netresearchgate.net The synthon readily reacts with primary and secondary amines (N-nucleophiles), alcohols (O-nucleophiles), and thiols (S-nucleophiles) to produce the corresponding N-[11C]methyl-labeled ureas, carbamates, and thiocarbamates, respectively. researchgate.netacs.org

For instance, researchers have successfully synthesized specific radiolabeled compounds by reacting N-[11C]methyl carbamoylimidazole with selected nucleophiles. These reactions had to be adapted from standard organic chemistry conditions to be compatible with an automated [11C]radiochemical synthesis setup. researchgate.net The table below details the products and their respective radiochemical yields from these reactions. researchgate.net

| Nucleophile | Product | Class | Radiochemical Yield (decay corrected) |

| 2-Aminobenzothiazole (B30445) | 1-(benzothiazol-2-yl)-3-[11C]methylurea | Urea | 71% |

| 1-Naphthol (B170400) | 1-Naphthyl-N-[11C]methylcarbamate | Carbamate | 18% |

| 4-Chlorothiophenol (B41493) | S-(4-chlorophenyl) N-[11C]methylthiocarbamate | Thiocarbamate | 64% |

This interactive table summarizes the radiochemical yields for the synthesis of various 11C-labeled compounds using N-[11C]methyl carbamoylimidazole. Data sourced from Kadirvel, M., et al. (2018). researchgate.net

A critical factor in the production of PET radiopharmaceuticals is maximizing the radiochemical yield (RCY) within the constraint of the radionuclide's short half-life. nih.gov It has been observed that the radiochemical yields for the synthesis of [11C]labeled ureas, carbamates, and thiocarbamates are sometimes lower than the corresponding chemical yields reported for the non-radioactive analogues. researchgate.net This discrepancy highlights the unique challenges of working with high-potency, low-concentration radioactive materials.

Several strategies are employed to enhance RCYs in tracer synthesis. One approach involves the optimization of reaction conditions, such as temperature and reaction time. For example, methods utilizing [11C]methyl-triflate have demonstrated the ability to produce 11C-labeled carbamates in excellent yields under mild conditions (≤ 40°C) with short reaction times (2 minutes). nih.gov

The development of automated synthesis modules is another key strategy. nih.govnih.gov These systems improve the reproducibility and efficiency of the entire process, from labeling and purification to final product formulation, which is crucial for routine clinical production under Good Manufacturing Practice (GMP) standards. nih.gov Furthermore, the broader field of 11C-chemistry is continuously exploring novel labeling agents and methodologies, such as [11C]carbonyl difluoride and the Staudinger aza-Wittig reaction, to access a wider range of functional groups and improve labeling efficiency for ureas and carbamates. mdpi.com

Radiosynthesis of N-[11C]methyl-labeled Ureas, Carbamates, and Thiocarbamates

Chemical Biology Applications

Beyond its use in radiochemistry, the non-radioactive form, N-methyl carbamoylimidazole, is a valuable tool in chemical biology for modifying molecules to study their biological functions and relationships between structure and activity.

N-methyl carbamoylimidazole can be synthesized in high, quantitative yields from 1,1'-carbonyldiimidazole (B1668759) (CDI) and methylammonium (B1206745) chloride (MeNH3Cl). researchgate.netacs.org The resulting product is a crystalline, water-stable compound that is easy to store and handle, acting as an effective substitute for methyl isocyanate. acs.org

Its primary application in chemical biology is the modification of biomolecules. It reacts efficiently with a range of nucleophiles, including amines, alcohols, thiols, and both protected and unprotected amino acids. acs.org These reactions, which can be performed in either organic solvents or water, produce N-methyl ureas, carbamates, and thiocarbamates in good to excellent yields. acs.org This capability allows researchers to systematically introduce N-methylcarbamoyl groups into biologically active molecules to probe and understand their function.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and chemical biology, involving the synthesis and testing of a series of structurally related compounds to determine how specific chemical features affect biological activity. N-methyl carbamoylimidazole is an ideal reagent for this purpose. researchgate.netacs.org

Its predictable reactivity with N, O, and S nucleophiles allows for the straightforward derivatization of various biological scaffolds. researchgate.netresearchgate.net By reacting a core molecule containing an amine, hydroxyl, or thiol group with N-methyl carbamoylimidazole, researchers can generate a derivative with a newly installed N-methylurea, N-methylcarbamate, or N-methylthiocarbamate group, respectively. Repeating this process with a library of different scaffolds enables the systematic exploration of how these modifications influence the molecule's interaction with its biological target, providing crucial insights for designing more potent and selective compounds. researchgate.netacs.org

Computational and Theoretical Investigations

Quantum Mechanical Studies of N-Methylcarbamoylimidazole Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and inherent reactivity of N-acyl imidazoles, including N-Methylcarbamoylimidazole. nih.gov These studies often focus on the amide bond within the molecule, which exhibits significant torsional strain, deviating from planarity. This "twist" enhances the electrophilicity of the carbonyl carbon, making the molecule a more effective acyl transfer agent compared to typical amides. nih.gov

QM studies investigate properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis to explain reactivity. biointerfaceresearch.com MEP maps reveal the distribution of electron density, highlighting the electron-deficient carbonyl carbon as the primary site for nucleophilic attack. biointerfaceresearch.com NBO analysis provides insight into intramolecular electron delocalization and hyperconjugative interactions that stabilize the molecule yet prime it for reaction. biointerfaceresearch.com These computational tools allow researchers to quantify the electronic factors that make N-Methylcarbamoylimidazole a stable yet reactive compound, suitable as a practical alternative to more hazardous reagents like methyl isocyanate. nih.gov

| QM Parameter | Significance for Reactivity | Typical Finding for N-Acyl Imidazoles |

|---|---|---|

| Amide Torsional Angle | Indicates deviation from planarity; higher twist increases reactivity. | Significant twist is observed, enhancing the carbonyl's electrophilicity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions. | Shows a highly positive potential on the carbonyl carbon, indicating susceptibility to nucleophiles. biointerfaceresearch.com |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. | The energy gap is analyzed to predict the molecule's kinetic stability and reactivity toward different nucleophiles. scirp.org |

| Natural Bond Orbital (NBO) Analysis | Details charge distribution and stabilizing intramolecular interactions. | Reveals delocalization from the imidazole (B134444) nitrogen lone pair to the carbonyl π* orbital, activating the carbonyl group. biointerfaceresearch.com |

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the detailed mechanisms of chemical reactions involving carbamoylimidazoles. numberanalytics.com DFT calculations allow for the mapping of potential energy surfaces for reactions, such as the carbamoylation of amines, alcohols, or thiols. acs.orgnih.gov By calculating the energies of reactants, transition states, and products, researchers can determine activation energy barriers and reaction thermodynamics. arxiv.org

These studies have been instrumental in understanding the hydrolysis of N-acylimidazoles and the transfer of the carbamoyl (B1232498) group. grafiati.comtue.nl For instance, DFT can model the stepwise versus concerted nature of nucleophilic attack and the role of proton transfer in the mechanism. grafiati.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)) is crucial for obtaining accurate predictions of molecular geometries and energies. scirp.orgcentralasianstudies.org These computational models provide a framework for rationalizing experimental observations, such as reaction rates and product distributions, and for predicting the reactivity of new derivatives. numberanalytics.comcolumbia.edu

| Computational Aspect | Purpose in Studying Reaction Pathways | Example Application |

|---|---|---|

| Geometry Optimization | To find the lowest energy structures of reactants, intermediates, and products. | Determining the bond lengths and angles of the tetrahedral intermediate in a carbamoylation reaction. centralasianstudies.org |

| Transition State (TS) Search | To locate the highest energy point along the reaction coordinate (the activation barrier). | Identifying the TS for the nucleophilic attack of an amine on the carbonyl carbon of N-Methylcarbamoylimidazole. nih.gov |

| Frequency Calculation | To confirm that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency). | Verifying the nature of stationary points on the potential energy surface. tue.nl |

| Free Energy Calculation | To determine the overall thermodynamic favorability (ΔG) of a reaction. | Calculating the free energy change for the reaction of N-Methylcarbamoylimidazole with an alcohol to form a carbamate (B1207046). acs.org |

Molecular Dynamics Simulations of Carbamoylation Processes

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights that are inaccessible from static computational models. nih.govnih.gov For carbamoylation processes, MD simulations are particularly valuable for studying the interaction of N-Methylcarbamoylimidazole with complex biological targets, such as enzymes. mdpi.commdpi.com For example, simulations can model the process of an inhibitor like rivastigmine, which has a carbamate functional group, binding to and carbamoylating the active site of acetylcholinesterase (AChE). mdpi.comresearchgate.net

These simulations track the trajectories of thousands of atoms, including the carbamoylating agent, the target protein, and surrounding solvent molecules. mdpi.com This allows researchers to observe the conformational changes that occur upon binding, the formation of key hydrogen bonds, and the precise orientation required for the carbamoylation reaction to occur. mdpi.complos.org By combining MD with quantum mechanics in hybrid QM/MM methods, the electronic rearrangements of the reaction itself can be modeled within the dynamic context of the larger biological system. mpg.dersc.org

Theoretical Prediction of Isotopic Effects on Reaction Kinetics

The defining feature of N-Methyl-D3-carbamoylimidazole is the substitution of three hydrogen atoms on the methyl group with deuterium (B1214612). This isotopic labeling is predicted to give rise to a kinetic isotope effect (KIE), which is a change in the reaction rate due to the difference in mass between isotopes. wikipedia.org The theoretical basis for the KIE lies in the principles of quantum mechanics and transition state theory. numberanalytics.com

The C-D bond has a lower zero-point vibrational energy (ZPE) than the C-H bond. numberanalytics.com Consequently, more energy is required to break or stretch the C-D bond in the transition state of a reaction. This typically results in a slower reaction rate for the deuterated compound, a phenomenon known as a primary KIE (kH/kD > 1). nih.gov Even if the C-D bond is not broken in the rate-determining step, a secondary KIE (kH/kD ≠ 1) can be observed if the hybridization or steric environment of the methyl group changes during the transition state. wikipedia.org

Theoretical calculations, often using DFT, can predict the magnitude of the KIE by computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. mdpi.com For this compound, a significant primary KIE would be predicted for reactions where a C-H/C-D bond is cleaved. A secondary KIE would be expected in carbamoylation reactions where the N-methyl group experiences increased steric hindrance in the transition state. nih.gov

| Type of Isotope Effect | Mechanism | Predicted kH/kD for this compound |

|---|---|---|

| Primary KIE | The C-D bond is broken or formed in the rate-determining step of the reaction. | Significantly greater than 1. The exact value depends on the nature of the transition state. nih.gov |

| α-Secondary KIE | The hybridization of the carbon atom bonded to the deuterium changes between the reactant and the transition state. | Typically between 0.9 and 1.25. An sp3 to sp2 change usually results in kH/kD > 1. wikipedia.org |

| Steric KIE | The C-D bond is smaller than the C-H bond, leading to reduced steric hindrance for the deuterated compound. | Can be inverse (kH/kD < 1) if the transition state is more sterically crowded than the reactant. wikipedia.org |

| Tunneling | The lighter protium (B1232500) atom has a higher probability of quantum tunneling through the activation barrier. | Can lead to unusually large kH/kD values, especially at low temperatures. numberanalytics.commdpi.com |

In Silico Design of Novel Carbamoylimidazole Derivatives

Computational chemistry plays a pivotal role in the rational, in silico design of novel carbamoylimidazole derivatives for specific applications, particularly in medicinal chemistry. ijpsjournal.comnih.gov The carbamoylimidazole scaffold serves as a versatile starting point for creating libraries of new compounds with tailored properties. abcchem.orgresearchgate.net

The design process often begins with a biological target, such as an enzyme implicated in a disease. Using techniques like molecular docking, virtual libraries of carbamoylimidazole derivatives can be screened to predict their binding affinity and orientation within the target's active site. nih.govnih.gov These simulations help identify promising candidates by evaluating key interactions like hydrogen bonds and hydrophobic contacts. For example, carbamoylimidazole derivatives have been designed as potential inhibitors for cruzain, an enzyme from the parasite that causes Chagas disease. abcchem.org Further computational analysis, including MD simulations and free energy calculations, can then be used to refine the lead compounds, optimizing their potency and pharmacokinetic properties before committing to chemical synthesis and biological testing. nih.govrsc.org

Future Research Directions and Perspectives

Exploration of Expanded Substrate Scope and Reaction Catalysis

The reactivity of N-methylcarbamoylimidazole, and by extension its deuterated counterpart, has been demonstrated with a range of common nucleophiles, including amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively. acs.orgacs.org Future research will likely focus on significantly expanding the substrate scope to include more complex and sterically hindered molecules, as well as developing novel catalytic systems to enhance reaction efficiency and selectivity.

The reaction of carbamoylimidazoles with various classes of nucleophiles provides access to a diverse array of functional groups. acs.org Research has shown that N-alkyl carbamoylimidazoles can be used to synthesize not only simple ureas and carbamates but also more complex structures like hydantoins and oxazolidinones. acs.org A key area of future exploration will be the carbamoylation of challenging substrates, such as weakly nucleophilic amines and complex natural products.

Furthermore, the development of advanced catalytic systems presents a significant opportunity. While many reactions with N-methylcarbamoylimidazole proceed efficiently in the presence of a simple base like triethylamine (B128534), the use of more sophisticated catalysts could unlock new reactivity. acs.org For instance, lanthanide triflates have been shown to catalyze the direct conversion of N-protected amines into nonsymmetrical ureas, suggesting their potential utility in carbamoylimidazole chemistry. organic-chemistry.org Nickel-catalyzed reactions have also been developed for the enantioselective reductive alkyl-carbamoylation of internal alkenes, indicating that transition metal catalysis could be a fruitful area for expanding the applications of N-Methyl-D3-carbamoylimidazole. dicp.ac.cn

Table 1: Representative Substrate Classes for Carbamoylation by N-Alkyl Carbamoylimidazoles

| Substrate Class | Product Functional Group | Reference |

| Primary and Secondary Amines | Urea | acs.orgacs.org |

| Protected and Unprotected Amino Acids | Urea/Hydantoin | acs.orgacs.org |

| Alcohols and Phenols | Carbamate (B1207046) | acs.orgacs.org |

| Thiols and Thiophenols | Thiocarbamate | acs.orgacs.org |

| Chiral Epoxy Alcohols | Oxazolidinone | acs.org |

Development of Flow Chemistry Approaches for Synthesis and Derivatization

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. cinz.nzbeilstein-journals.org The development of flow chemistry processes for the synthesis and derivatization of this compound is a promising avenue for future research.

Continuous-flow systems have been successfully employed for various carbamoylation reactions, demonstrating the feasibility of this technology in this context. core.ac.ukrsc.org For example, a high-yielding, dimethyl carbonate-mediated carbamoylation of aniline (B41778) has been reported in a fixed-bed continuously fed reactor. core.ac.ukacs.org While this example does not use a carbamoylimidazole, it highlights the potential of flow chemistry for this class of reactions. The synthesis of the active pharmaceutical ingredient lomustine (B1675051) has been achieved in a one-flow system that includes a carbamoylation step. rsc.orgmdpi.com

Future work could focus on developing a continuous-flow synthesis of this compound itself, potentially adapting the established batch synthesis from 1,1'-carbonyldiimidazole (B1668759) (CDI) and deuterated methylammonium (B1206745) chloride. acs.org Furthermore, integrating the synthesis of this compound with subsequent in-line derivatization reactions in a continuous flow setup would represent a significant advancement, enabling the rapid and safe production of a wide range of deuterated compounds. The radiosynthesis of N-[11C]methyl carbamoylimidazole has already been demonstrated using an automated system with [11C]methyl iodide delivered under a flow of helium, providing a strong precedent for the use of flow techniques with isotopically labeled carbamoylimidazoles. nih.gov

Integration with High-Throughput Screening Platforms for Novel Reactivity Discovery

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and optimizing reaction conditions. sigmaaldrich.com Integrating this compound into HTS workflows could rapidly expand its known reactivity and identify novel applications.

HTS platforms allow for the parallel execution of a large number of reactions, making it possible to screen vast libraries of substrates, catalysts, and reaction conditions in a short amount of time. acs.org This approach could be used to systematically explore the reactivity of this compound with a diverse range of nucleophiles, including those that have not been previously investigated. For example, a parallel synthesis library of ureas has been generated by reacting multiple carbamoylimidazole intermediates with various amines. acs.org

Furthermore, HTS can be combined with computational modeling to create a powerful discovery pipeline. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the reactivity of different substrates with this compound, guiding the design of HTS experiments and increasing the efficiency of the discovery process. nih.gov The use of catalyst-coated glass beads (ChemBeads) in HTE can facilitate the handling of solid reagents in automated systems, which would be beneficial for screening different catalysts for carbamoylation reactions. sigmaaldrich.com

Advancements in Multi-Isotopic Labeling Strategies for Complex Systems

This compound is already a valuable tool for deuterium (B1214612) labeling. Future research is expected to focus on more advanced and multi-isotopic labeling strategies to probe complex biological and chemical systems. The use of isotopically labeled compounds is crucial in drug discovery and development to improve ADME (absorption, distribution, metabolism, and excretion) properties. x-chemrx.com

Combining deuterium labeling from this compound with other stable isotopes, such as ¹³C and ¹⁵N, can provide more detailed information in mechanistic studies and metabolic tracing experiments. osti.gov For instance, a molecule could be synthesized with a ¹³C-labeled backbone and a deuterated methylcarbamoyl group, allowing for the simultaneous tracking of different parts of the molecule. The development of methods for multi-isotope labeling is an active area of research. osti.gov

Flow chemistry is also poised to play a significant role in advancing isotopic labeling. x-chemrx.com The precise control over reaction parameters offered by flow systems can be particularly advantageous for handling expensive isotopic labeling reagents and for improving the selectivity of labeling reactions. x-chemrx.com On-demand generation of reactive isotopic reagents, such as ¹³CO₂, in flow has been developed to improve safety and efficiency. x-chemrx.com Similar strategies could be envisioned for the synthesis and use of this compound and other isotopically labeled carbamoylating agents.

Synergistic Applications of Computational and Experimental Methodologies in Carbamoylimidazole Research

The combination of computational and experimental approaches offers a powerful strategy for understanding and predicting the reactivity of this compound. Future research will increasingly rely on this synergy to guide experimental design and to gain deeper insights into reaction mechanisms.

Computational studies, such as density functional theory (DFT) calculations, can be used to model reaction pathways, predict activation energies, and understand the factors that control selectivity. dicp.ac.cnresearchgate.net For example, computational studies have been used to elucidate the mechanism of nickel-catalyzed carbamoylation reactions and to understand the origins of enantioselectivity. dicp.ac.cn Such studies can also be applied to predict the reactivity of this compound with different nucleophiles and to design more efficient catalytic systems.

Experimental validation of computational predictions is crucial for developing robust and reliable models. The data obtained from experimental studies, such as kinetic measurements and product analysis, can be used to refine and improve computational models. This iterative process of computational prediction and experimental validation will be instrumental in advancing the field of carbamoylimidazole chemistry and in unlocking the full potential of this compound as a versatile synthetic tool.

Q & A

Q. How can this compound be integrated into studies of enzyme-substrate interactions using deuterium footprinting?

- Methodological Answer : Deuterium-labeled compounds enable hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces. For example, incubating the compound with target enzymes (e.g., proteases) and analyzing deuteration patterns via LC-MS/MS identifies conformational changes upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.